2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
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Description
2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
The derivative of 2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide has been studied for its computational and pharmacological potential. It has shown moderate inhibitory effects in various assays, demonstrating affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are linked to analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Anti-HIV Activity
Research involving similar naphthalene derivatives has explored their role in anti-HIV activity. These compounds, synthesized from naphthalene-derived glycine derivatives, have demonstrated potential as inhibitors of HIV-1 and HIV-2, suggesting their importance in developing antiviral agents (Hamad et al., 2010).
Anti-Parkinson's Screening
Studies on novel derivatives, including those related to the compound , have shown significant anti-Parkinson's activity. This is evidenced by their potent free radical scavenging activity and protective effects in a rat model of Parkinson's disease (Gomathy et al., 2012).
Photophysical Characterization for OLEDs
Organotin compounds derived from Schiff bases related to the specified compound have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). These compounds exhibit quantum yields and lifetimes suitable for OLED applications (García-López et al., 2014).
Protective Activities Against DNA Damage
New 2-naphthyl ethers, similar in structure to the compound , have been synthesized and tested for their protective activity against DNA damage. These compounds have shown significant potential in reducing DNA damage, which is crucial in cancer prevention and treatment (Abdel-Wahab et al., 2009).
Anticancer Evaluation
Similar naphthalene derivatives have been evaluated for their anticancer properties. They have shown promising results in vitro against various cancer cell lines, making them potential candidates for cancer therapy (Salahuddin et al., 2014).
Antibacterial Agents
Derivatives of this compound have been synthesized and found to exhibit significant antibacterial activity. This highlights their potential in addressing bacterial infections (Ramalingam et al., 2019).
Aminopeptidase N Inhibition and Anti-Angiogenic Activity
A novel hydroxamic acid-based inhibitor derived from similar compounds has been identified as a potent inhibitor of aminopeptidase N, with potential anti-angiogenic activities. This is significant in the context of cancer therapy, as angiogenesis is a key process in tumor growth and metastasis (Lee et al., 2005).
Photophysical Properties and DFT Computations
Research on derivatives of the specified compound has focused on their photophysical properties and theoretical data obtained through DFT and TD-DFT computations. This is vital for the development of materials with specific optical properties, such as those used in photovoltaics or light-emitting devices (Padalkar et al., 2015).
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-30-20-11-9-17(10-12-20)14-27-19(15-28)13-25-24(27)31-16-23(29)26-22-8-4-6-18-5-2-3-7-21(18)22/h2-13,28H,14-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBWPDFWLDULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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